molecular formula C18H21NO4S B12626311 4-(N-tert-Butylglycyl)phenyl benzenesulfonate CAS No. 920804-57-5

4-(N-tert-Butylglycyl)phenyl benzenesulfonate

Katalognummer: B12626311
CAS-Nummer: 920804-57-5
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: LNSGCGIIAJAKGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(N-tert-Butylglycyl)phenyl benzenesulfonate is an organic compound that belongs to the class of benzenesulfonates It is characterized by the presence of a benzenesulfonate group attached to a phenyl ring, which is further substituted with an N-tert-butylglycyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-tert-Butylglycyl)phenyl benzenesulfonate typically involves the reaction of 4-aminophenyl benzenesulfonate with tert-butylglycine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves stringent quality control measures to ensure that the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(N-tert-Butylglycyl)phenyl benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(N-tert-Butylglycyl)phenyl benzenesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-(N-tert-Butylglycyl)phenyl benzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the molecular target involved.

Vergleich Mit ähnlichen Verbindungen

4-(N-tert-Butylglycyl)phenyl benzenesulfonate can be compared with other benzenesulfonate derivatives, such as:

    Benzenesulfonic acid: A simpler compound with a sulfonic acid group attached to a benzene ring.

    p-Toluenesulfonic acid: A benzenesulfonate derivative with a methyl group attached to the benzene ring.

    Sulfanilic acid: A benzenesulfonate derivative with an amino group attached to the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzenesulfonate derivatives.

Eigenschaften

CAS-Nummer

920804-57-5

Molekularformel

C18H21NO4S

Molekulargewicht

347.4 g/mol

IUPAC-Name

[4-[2-(tert-butylamino)acetyl]phenyl] benzenesulfonate

InChI

InChI=1S/C18H21NO4S/c1-18(2,3)19-13-17(20)14-9-11-15(12-10-14)23-24(21,22)16-7-5-4-6-8-16/h4-12,19H,13H2,1-3H3

InChI-Schlüssel

LNSGCGIIAJAKGQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.